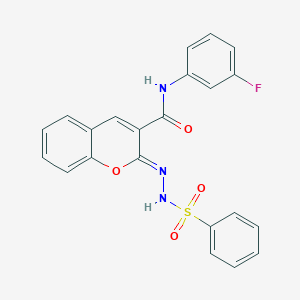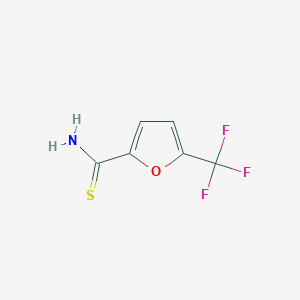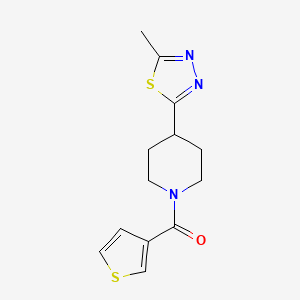![molecular formula C22H20N4OS B2596182 (1-(ベンゾ[d]チアゾール-2-イル)-5-イソプロピル-1H-ピラゾール-3-イル)(インドリン-1-イル)メタノン CAS No. 1013805-02-1](/img/structure/B2596182.png)
(1-(ベンゾ[d]チアゾール-2-イル)-5-イソプロピル-1H-ピラゾール-3-イル)(インドリン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone is a complex organic compound that features a unique combination of benzo[d]thiazole, pyrazole, and indoline moieties
科学的研究の応用
Chemistry
In chemistry, (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural components suggest it may have activity against various biological targets, including enzymes and receptors involved in disease pathways. Studies have explored its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry
In industry, the compound’s properties make it suitable for use in materials science, particularly in the development of new polymers and advanced materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with α-haloketones under acidic conditions.
Synthesis of pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-diketones.
Coupling reactions: The benzo[d]thiazole and pyrazole intermediates are then coupled using a suitable linker, often involving a condensation reaction.
Formation of indoline moiety: Indoline can be synthesized from indole through reduction reactions.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions with appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole and pyrazole moieties can bind to active sites on enzymes, inhibiting their activity. The indoline moiety may interact with cell membranes or other cellular components, affecting cell signaling pathways.
類似化合物との比較
Similar Compounds
(1-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone: Similar structure but with a methyl group instead of an isopropyl group.
(1-(benzo[d]thiazol-2-yl)-5-ethyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The isopropyl group provides steric hindrance, potentially affecting the compound’s reactivity and binding affinity compared to its methyl and ethyl analogs.
特性
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-14(2)19-13-17(21(27)25-12-11-15-7-3-5-9-18(15)25)24-26(19)22-23-16-8-4-6-10-20(16)28-22/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPGKPPHSIDIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2596100.png)
![N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2596101.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B2596104.png)
![1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2596106.png)
![Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2596107.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE](/img/structure/B2596108.png)
![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)
![2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2596114.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2596117.png)

![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)
![N-(4-acetylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2596121.png)

